

# Application Note: Mass Spectrometry Fragmentation Analysis of Neochlorogenic Acid Methyl Ester

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Compound of Interest		
Compound Name:	Neochlorogenic acid methyl ester	
Cat. No.:	B15566799	Get Quote

Audience: Researchers, scientists, and drug development professionals.

### Introduction

Neochlorogenic acid (3-O-caffeoylquinic acid), an isomer of the more common chlorogenic acid (5-O-caffeoylquinic acid), is a significant phenolic compound found in various plants, fruits, and coffee beans.[1] These compounds are esters formed between caffeic acid and quinic acid.[1] Neochlorogenic acid and its derivatives are of great interest due to their potent antioxidant, anti-inflammatory, and potential therapeutic properties. The methyl ester derivative of neochlorogenic acid is a valuable compound for further chemical synthesis, such as in the chemo-enzymatic production of chlorogenate fatty esters which exhibit antifungal and antioxidant activities.[2]

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a powerful analytical technique for the structural elucidation of such compounds. Understanding the specific fragmentation patterns is crucial for the accurate identification of **neochlorogenic acid methyl ester** in complex biological matrices. This application note provides a detailed protocol for the synthesis and mass spectrometric analysis of **neochlorogenic acid methyl ester** and characterizes its fragmentation behavior.

## **Experimental Protocols**



## Synthesis of Neochlorogenic Acid Methyl Ester via Acidified Methanol Extraction

This protocol describes a straightforward and effective method for the methylation of neochlorogenic acid present in plant material through extraction with acidified methanol.[2]

#### Materials:

- Plant material rich in neochlorogenic acid (e.g., Crataegus monogyna inflorescences, Lonicera japonica flower buds).[2][3]
- Methanol (HPLC grade)
- Concentrated sulfuric acid (H<sub>2</sub>SO<sub>4</sub>)
- Rotary evaporator
- Filtration apparatus (e.g., Büchner funnel or syringe filters)

### Procedure:

- Preparation of Acidified Methanol: Prepare a 1% (v/v) solution of sulfuric acid in methanol. For example, add 1 mL of concentrated H<sub>2</sub>SO<sub>4</sub> to 99 mL of methanol. Exercise caution when handling concentrated acid.
- Extraction and Methylation:
  - Weigh 10 g of dried, ground plant material.
  - Add 100 mL of the acidified methanol solution to the plant material.
  - Stir or sonicate the mixture for 60 minutes at room temperature.
  - The acidic conditions facilitate the esterification of the carboxylic acid group on the quinic acid moiety to form the methyl ester.
- Sample Recovery:



- Filter the mixture to remove solid plant debris.
- Evaporate the methanol from the filtrate using a rotary evaporator at a temperature not exceeding 40°C.
- The resulting crude extract contains neochlorogenic acid methyl ester along with other methylated chlorogenic acid isomers.
- Purification (Optional): For a pure standard, the crude extract can be further purified using preparative High-Performance Liquid Chromatography (HPLC).

## **LC-MS/MS Analysis Protocol**

### Instrumentation:

 UPLC or HPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an ESI source.

### LC Conditions:

- Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 μm).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: Start with 5% B, increase to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μL.
- Column Temperature: 40°C.

### MS Conditions:

Ionization Mode: Electrospray Ionization (ESI), Negative.



Capillary Voltage: -3.5 kV.

Cone Voltage: 40 V.

Source Temperature: 120°C.

Desolvation Temperature: 350°C.

Desolvation Gas Flow: 800 L/hr.

Collision Gas: Argon.

 MS/MS Analysis: Precursor ion scan targeting the [M-H]<sup>-</sup> ion of neochlorogenic acid methyl ester (m/z 367). Apply a range of collision energies (e.g., 10-40 eV) to obtain optimal fragmentation.

## Results and Discussion Fragmentation Pattern of Neochlorogenic Acid Methyl Ester

**Neochlorogenic acid methyl ester** has a molecular formula of C<sub>17</sub>H<sub>20</sub>O<sub>9</sub> and a molecular weight of 368.338 g/mol .[4] In negative ion mode ESI-MS, it readily forms a deprotonated molecule [M-H]<sup>-</sup> at an m/z of 367.

The MS/MS fragmentation of the [M-H]<sup>-</sup> precursor ion is primarily driven by the cleavage of the ester bond linking the caffeoyl and the quinic acid methyl ester moieties.[5] The fragmentation pattern of neochlorogenic acid (3-CQA) and its isomers is well-characterized, with key product ions at m/z 191, 179, and 173.[5] The relative intensities of these ions can be used to differentiate between isomers.[6] For neochlorogenic acid, the fragment at m/z 191 is the base peak, while the fragment at m/z 179 is very weak.[6][7] This characteristic pattern is retained for the methyl ester derivative.

The primary fragmentation pathways observed for **neochlorogenic acid methyl ester** are summarized in the table below.

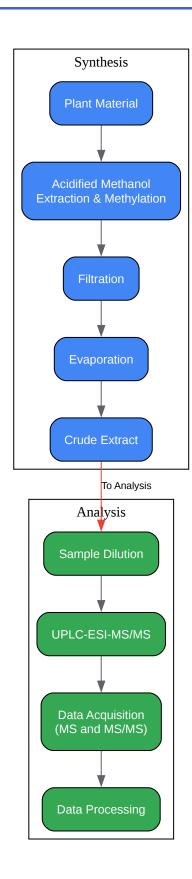
## **Data Summary**



Precursor Ion [M- H] <sup>-</sup> (m/z)	Fragment Ion (m/z)	Proposed Formula	Identity of Fragment
367.10	191.05	C7H11O6 <sup>-</sup>	[Quinic acid - H] <sup>-</sup>
367.10	179.03	C <sub>9</sub> H <sub>7</sub> O <sub>4</sub> <sup>-</sup>	[Caffeic acid - H] <sup>-</sup>
367.10	173.04	C7H9O5 <sup>-</sup>	[Dehydrated quinic acid - H] <sup>-</sup>

## Visualizations Experimental Workflow



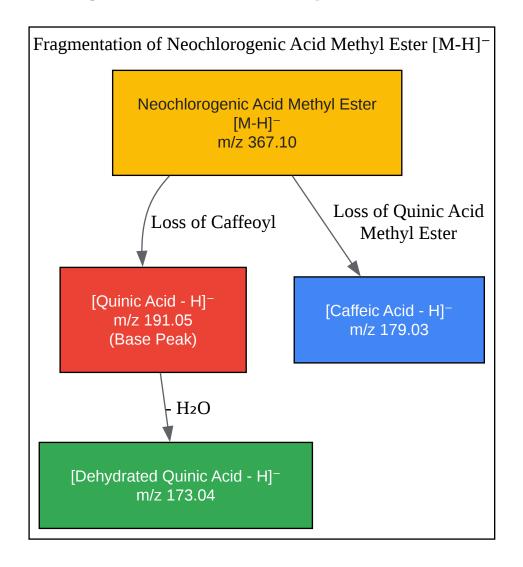


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Caption: Workflow for synthesis and analysis of neochlorogenic acid methyl ester.



## **Proposed Fragmentation Pathway**



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Caption: Proposed ESI-MS/MS fragmentation of **neochlorogenic acid methyl ester**.

### Conclusion

This application note provides a comprehensive methodology for the synthesis and structural characterization of **neochlorogenic acid methyl ester** using ESI-MS/MS. The deprotonated molecule [M-H]<sup>-</sup> at m/z 367 fragments to produce characteristic ions at m/z 191 (quinic acid), m/z 179 (caffeic acid), and m/z 173 (dehydrated quinic acid). The high intensity of the m/z 191 fragment relative to m/z 179 is a key diagnostic feature for distinguishing the neochlorogenic acid (3-O-caffeoylquinic) scaffold. These detailed protocols and fragmentation data serve as a



valuable resource for researchers in natural product chemistry, metabolomics, and drug discovery for the unambiguous identification of this compound.

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